molecular formula C23H28N2O5S B11941211 Z-Phe-met-ome

Z-Phe-met-ome

Cat. No.: B11941211
M. Wt: 444.5 g/mol
InChI Key: XYCPRHWDUCLQFN-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Phe-met-ome, also known as N-Cbz-L-phenylalanyl-L-methionine methyl ester, is a synthetic dipeptide compound. It is composed of L-phenylalanine and L-methionine residues, with a methyl ester group attached to the methionine residue. This compound is often used in peptide synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Z-Phe-met-ome can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the peptide chain is assembled stepwise on an insoluble resin support. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, protected by a carbobenzoxy (Cbz) group, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next amino acid, also protected by a Cbz group, is coupled to the growing peptide chain using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

In solution-phase synthesis, the peptide is synthesized in a liquid medium without the use of a solid support. The process involves similar steps of deprotection and coupling, but the peptide is purified after each step.

Industrial Production Methods

Industrial production of this compound typically involves large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired yield, purity, and cost-effectiveness. Enzymatic synthesis using proteases has also been explored as an environmentally friendly alternative .

Chemical Reactions Analysis

Types of Reactions

Z-Phe-met-ome undergoes various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ester group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Methionine alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Z-Phe-met-ome has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Z-Phe-met-ome involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylalanine residue can interact with aromatic amino acids in proteins, while the methionine residue can form sulfur-containing interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Z-Phe-met-ome can be compared with other dipeptide compounds, such as:

    Z-Phe-Phe-ome: Contains two phenylalanine residues and is used in similar applications.

    Z-Phe-Ala-ome: Contains alanine instead of methionine and has different chemical properties.

    Z-Phe-Gly-ome: Contains glycine instead of methionine and is used in studies of peptide flexibility.

This compound is unique due to the presence of the methionine residue, which provides sulfur-containing interactions that are not present in other dipeptides .

Properties

Molecular Formula

C23H28N2O5S

Molecular Weight

444.5 g/mol

IUPAC Name

methyl (2S)-4-methylsulfanyl-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoate

InChI

InChI=1S/C23H28N2O5S/c1-29-22(27)19(13-14-31-2)24-21(26)20(15-17-9-5-3-6-10-17)25-23(28)30-16-18-11-7-4-8-12-18/h3-12,19-20H,13-16H2,1-2H3,(H,24,26)(H,25,28)/t19-,20-/m0/s1

InChI Key

XYCPRHWDUCLQFN-PMACEKPBSA-N

Isomeric SMILES

COC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

COC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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